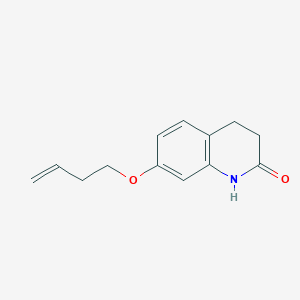

Aripiprazole Impurity 3

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients and Products

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance or drug product. rroij.comveeprho.com The presence of unwanted chemicals, even in minute quantities, can have a significant impact on the quality, safety, and efficacy of a pharmaceutical product. veeprho.comamericanpharmaceuticalreview.com These impurities can originate from various sources, including the raw materials used in synthesis, by-products formed during the manufacturing process, or degradation of the drug substance over time. americanpharmaceuticalreview.com

The significance of impurity profiling is multi-faceted. It is crucial for ensuring patient safety by identifying and controlling potentially toxic or mutagenic impurities. rroij.com Furthermore, impurities can affect the stability of the drug product, potentially leading to a decrease in its therapeutic effect. rroij.com From a manufacturing perspective, a well-defined impurity profile is essential for process optimization and control, ensuring batch-to-batch consistency. rroij.com

Regulatory Frameworks for Impurity Control in Pharmaceutical Development (e.g., ICH Q3A, M7 Principles)

To ensure a harmonized approach to the control of impurities in pharmaceuticals, several international guidelines have been established. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines that are widely adopted by regulatory authorities globally.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orggmp-compliance.orgslideshare.net It establishes thresholds for impurities based on the maximum daily dose of the drug. ich.orgyoutube.com

| Threshold | Maximum Daily Dose ≤ 2g/day | Maximum Daily Dose > 2g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg/day TDI (whichever is lower) | 0.05% |

TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines. ich.orgyoutube.com

Reporting Threshold: The level at which an impurity must be reported in a new drug substance specification. ich.org

Identification Threshold: The level at which an impurity must be structurally identified. ich.org

Qualification Threshold: The level at which an impurity must be qualified for its biological safety. ich.org

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities

This guideline focuses on impurities that have the potential to be mutagenic and therefore potentially carcinogenic. veeprho.comfda.goveuropa.eu It provides a framework for classifying impurities based on their mutagenic potential and recommends control strategies to limit their presence in the final drug product to a level that poses a negligible carcinogenic risk. veeprho.comfda.govtoxminds.com

The ICH M7 guideline classifies impurities into five classes: veeprho.comtoxminds.com

| Class | Definition | Control Action |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |

| Class 3 | Alerting structure, unrelated to the structure of the drug substance, with no mutagenicity data. | Control at or below the TTC. |

| Class 4 | Alerting structure, but the alert is also present in the drug substance or a related compound that has tested negative for mutagenicity. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alerts for mutagenicity, or an alert with sufficient data to demonstrate a lack of mutagenicity. | Treat as a non-mutagenic impurity. |

Data sourced from ICH M7(R2) guidelines. veeprho.comtoxminds.com

Scope of Academic Research on Chemical Impurities in Drug Substances

Academic research plays a vital role in advancing the understanding of pharmaceutical impurities. This research encompasses a wide range of activities, from the development of novel analytical techniques for impurity detection and characterization to the investigation of the mechanisms of impurity formation. rroij.combiomedres.usresearchgate.net

Detailed research findings often include the synthesis of reference standards for known and potential impurities, which are crucial for accurate quantification in drug substances. Furthermore, academic studies contribute to the body of knowledge on the potential toxicological effects of impurities, aiding in the risk assessment process. Case studies published in academic journals often detail the successful identification, isolation, and characterization of novel impurities, providing valuable insights for the pharmaceutical industry. juniperpublishers.comresearchgate.net

Aripiprazole (B633) Impurity 3: A Closer Look

Aripiprazole is an atypical antipsychotic medication. As with any synthetically produced drug, the manufacturing process of aripiprazole can lead to the formation of various impurities. One such impurity is Aripiprazole Impurity 3.

Based on available scientific literature and chemical supplier information, Aripiprazole Impurity 3 is identified as:

| Identifier | Value |

| Chemical Name | 7-(3-Buten-1-yloxy)-3,4-dihydro-2(1H)-quinolinone |

| CAS Number | 1359829-23-4 |

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.26 g/mol |

Data sourced from multiple chemical and pharmaceutical data sources. veeprho.comglppharmastandards.comsynzeal.comchemicea.comelitesynthlaboratories.com

It is important to note that other impurities of aripiprazole, such as Aripiprazole N-oxide, also exist and are subjects of research. researchgate.netsynzeal.comglpbio.com However, this article will strictly focus on the compound identified as Aripiprazole Impurity 3.

Further research into the synthesis and characterization of Aripiprazole Impurity 3 is ongoing within the scientific community to better understand its formation and to develop robust analytical methods for its control in the final drug product.

Structure

3D Structure

Properties

IUPAC Name |

7-but-3-enoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-8-16-11-6-4-10-5-7-13(15)14-12(10)9-11/h2,4,6,9H,1,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZKENBUSFXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Mechanisms of Aripiprazole Impurity 3

Elucidation of Synthetic Pathways Leading to Aripiprazole (B633) and Identification of Potential Impurity Precursors

The synthesis of aripiprazole is a multi-step process that can inadvertently give rise to various impurities. researchgate.netchemicalbook.com A common route involves the condensation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane, followed by a reaction with 1-(2,3-dichlorophenyl)piperazine (B491241). chemicalbook.comnewdrugapprovals.org Variations in this synthesis exist, but the core components provide a fertile ground for the formation of related substances. chemicalbook.comgoogle.com

Role of Starting Materials and Intermediates in Impurity Generation

The purity of starting materials is paramount in controlling the impurity profile of the final aripiprazole product. Key intermediates, if not properly purified, can carry through the synthetic sequence or react to form new impurities. For instance, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is a critical intermediate. ajrconline.orgscholarsresearchlibrary.com The reaction to form this intermediate can also produce byproducts like 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (dimer impurity). newdrugapprovals.orggoogle.com

Another crucial starting material is 1-(2,3-dichlorophenyl)piperazine. researchgate.netijpsr.com Impurities within this raw material can lead to the formation of structurally similar molecules that are difficult to separate from aripiprazole.

Process-Related Impurity Formation During Aripiprazole Synthesis

Beyond the starting materials, the reaction conditions themselves are a significant factor in impurity formation. Side reactions can occur due to factors like temperature, reaction time, and the presence of catalysts or bases. For example, during the synthesis of aripiprazole lauroxil, an impurity can be formed from the reaction of an intermediate with formic acid, a byproduct in the reaction medium. google.com

One identified process-related impurity is 7-(4-(4-(2-chlorophenyl) piperazine-1-yl) butoxy) – 3, 4 – dihydroquinoline – 2(1H) – one, which can form during the reaction of 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with 1-(2, 3-dichloro phenyl) Piperazine (B1678402) Hydrochloride. ijpsr.com

Mechanistic Studies of Aripiprazole Degradation Pathways and Impurity 3 Formation

Aripiprazole, like any pharmaceutical compound, is susceptible to degradation under various stress conditions. These degradation pathways can lead to the formation of new impurities, including Aripiprazole Impurity 3, which has been identified as Aripiprazole-1-N-oxide. veeprho.com

Forced Degradation Studies: Inducing Conditions and Observed Impurity 3 Formation

To understand the stability of aripiprazole and identify potential degradation products, forced degradation studies are conducted. researchgate.nettandfonline.comresearchgate.net These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. researchgate.nettandfonline.comresearchgate.netlew.ro

| Stress Condition | Observation |

| Acid Hydrolysis | Degradation of aripiprazole was observed. researchgate.netscribd.com |

| Base Hydrolysis | Aripiprazole showed degradation. researchgate.net |

| Oxidation (e.g., with H2O2) | Significant degradation of aripiprazole was noted, with the formation of several hydroxylated impurities and N-oxides. researchgate.netscribd.comwaters.com |

| Thermal Stress | Aripiprazole was found to degrade under thermal stress. researchgate.netresearchgate.net |

| Photolytic Stress | Aripiprazole was generally found to be stable under photolytic conditions. researchgate.netlew.ro |

These studies are crucial for developing stability-indicating analytical methods to monitor and control impurities in the final drug product. researchgate.net

Aripiprazole has been shown to degrade under both acidic and basic hydrolytic conditions. researchgate.netresearchgate.netscribd.com In one study, degradation was observed under acid hydrolysis. scribd.com Another study reported degradation under basic stress conditions. researchgate.net The specific mechanisms of hydrolytic degradation leading to Aripiprazole Impurity 3 are not extensively detailed in the provided search results, but hydrolysis can cleave certain bonds within the aripiprazole molecule, potentially leading to precursors that could then oxidize to form the N-oxide.

Oxidative conditions have been consistently shown to cause significant degradation of aripiprazole. researchgate.nettandfonline.comresearchgate.netscribd.comwaters.com The use of oxidizing agents like hydrogen peroxide (H2O2) leads to the formation of various degradation products, including hydroxylated impurities and N-oxides. researchgate.netwaters.com Aripiprazole Impurity 3, identified as Aripiprazole-1-N-oxide, is a direct product of oxidative degradation. veeprho.com The nitrogen atom in the quinolinone ring system is susceptible to oxidation, leading to the formation of the N-oxide derivative. researchgate.net

Thermal Stress-Induced Degradation

The stability of Aripiprazole under thermal stress has been a subject of several studies, with some conflicting findings that may depend on the specific experimental conditions. Research indicates that Aripiprazole can degrade when subjected to heat. tandfonline.comresearchgate.net In some studies, Aripiprazole tablets or powder heated to 105°C showed the formation of major degradation products. eurjchem.comresearchgate.net Specifically, Aripiprazole has been found to degrade under conditions of heat, in addition to oxidation and acid hydrolysis. tandfonline.com

Photolytic Degradation Pathways

The effect of light on the stability of Aripiprazole has been extensively investigated as per the International Conference on Harmonisation (ICH) guidelines. The consensus from multiple forced degradation studies is that Aripiprazole is stable under photolytic stress conditions. ceon.rsresearchgate.neteurjchem.comresearchgate.netjocpr.comresearchgate.net When exposed to light, no significant formation of degradation products, including Aripiprazole Impurity 3, was observed. This indicates that photolytic degradation is not a primary pathway for the formation of this particular impurity.

Structural Elucidation Methodologies for Aripiprazole Impurity 3

The identification and structural confirmation of pharmaceutical impurities require sophisticated analytical techniques capable of providing detailed molecular information.

Application of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS), is essential for determining the precise molecular formula of unknown impurities. eurjchem.comresearchgate.net HRMS provides a high degree of mass accuracy, allowing for the confident exploration of the elemental composition of an impurity and its fragments. researchgate.neteurjchem.com

For Aripiprazole Impurity 3, HRMS can readily distinguish it from the parent Aripiprazole molecule.

Aripiprazole (API): C₂₃H₂₇Cl₂N₃O₂ (Molecular Weight: ~447.15 g/mol )

Aripiprazole Impurity 3 (N-oxide): C₂₃H₂₇Cl₂N₃O₃ (Molecular Weight: ~463.15 g/mol ) veeprho.com

The mass difference of approximately 16 amu (corresponding to one oxygen atom) is easily detected by HRMS, confirming the presence of an additional oxygen atom and supporting the N-oxide structure. Studies have successfully used UPLC-HRMS to identify aripiprazole impurities, demonstrating the power of this technique in impurity profiling. waters.com

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise structural arrangement of atoms. Both ¹H and ¹³C NMR are used to elucidate the exact structure of impurities. Although specific NMR data for Aripiprazole Impurity 3 is not detailed in the reviewed literature, the methodology is standard for structural confirmation. researchgate.net

The formation of an N-oxide on the piperazine ring of Aripiprazole would induce significant changes in the NMR spectrum. The protons (¹H) and carbons (¹³C) on and adjacent to the oxidized nitrogen atom would experience a notable downfield shift in their resonance frequencies compared to the parent drug. Detailed 2D NMR studies, such as COSY and HSQC, would further confirm the connectivity and finalize the structural assignment of the impurity.

Chromatographic-Mass Spectrometric Coupling for Impurity Identification

The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a cornerstone of modern impurity analysis. Techniques such as LC-MS, LC-MS/MS, and UPLC-MS are widely used to separate complex mixtures and identify individual components. tandfonline.comresearchgate.neteurjchem.com

In the analysis of Aripiprazole, a reversed-phase HPLC or UPLC method is first developed to achieve chromatographic separation of the main drug from its various impurities. akjournals.com The retention time provides the initial evidence for the presence of an impurity. The eluent from the chromatograph is then introduced into a mass spectrometer, which serves as a highly specific detector. The MS provides mass-to-charge ratio data, and MS/MS provides fragmentation patterns, which act as a molecular fingerprint to identify the structure of the impurity. This hyphenated approach ensures both the separation and confident identification of degradation products like Aripiprazole Impurity 3. eurjchem.comresearchgate.net

Analytical Methodologies for Aripiprazole Impurity 3

| Methodology | Application in Impurity Analysis | Key Findings/Capabilities | References |

| Thermal & Photolytic Stress Studies | To induce degradation and identify potential impurities under heat and light. | Aripiprazole degrades under thermal stress but is generally stable under photolytic conditions. The N-oxide (Impurity 3) is primarily an oxidative, not photolytic, degradant. | ceon.rsresearchgate.neteurjchem.comresearchgate.netjocpr.com |

| High-Resolution Mass Spectrometry (HRMS) | To determine the accurate mass and molecular formula of the impurity. | Provides high mass accuracy to confirm the elemental composition, distinguishing Impurity 3 (C₂₃H₂₇Cl₂N₃O₃) from Aripiprazole by the mass of one oxygen atom. | veeprho.comresearchgate.neteurjchem.comwaters.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide definitive structural confirmation of the impurity. | Confirms the exact location of the atomic modification (e.g., N-oxidation on the piperazine ring) through analysis of chemical shifts and coupling constants. | researchgate.net |

| Chromatographic-Mass Spectrometric Coupling (LC-MS) | To separate, detect, and identify impurities in the drug substance and product. | A powerful hyphenated technique that separates impurities based on retention time (LC) and identifies them based on mass-to-charge ratio and fragmentation (MS). | tandfonline.comresearchgate.neteurjchem.com |

Advanced Analytical Methodologies for Aripiprazole Impurity 3 Quantification and Profiling

Chromatographic Separation Techniques for Impurity 3 Analysis

Chromatographic techniques, particularly liquid chromatography, are the cornerstone for separating and quantifying non-volatile impurities like Aripiprazole (B633) Impurity 3 from the main API and other related substances. The structural similarity among aripiprazole and its impurities necessitates the development of highly selective and robust analytical methods.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the purity assessment of aripiprazole. researchgate.net The development of a stability-indicating HPLC method is crucial to separate the API from all potential impurities, including Impurity 3.

The choice of the stationary phase is paramount for achieving successful chromatographic separation. For the analysis of aripiprazole and its related compounds, reversed-phase columns are predominantly used.

C18 (Octadecyl Silane) Columns: The most common choice for separating aripiprazole and its impurities is the C18 stationary phase. lew.roajpaonline.com These columns offer excellent hydrophobic retention and selectivity for the varied polarities of the compounds. Several studies report the use of C18 columns from different manufacturers, such as the Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) and Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm), which provide the necessary resolution. lew.roakjournals.com A Discovery HS C18 column (100 x 4.6 mm, 5 μm) has also been identified as providing optimal separation under specific conditions. ceon.rs The high surface area and dense bonding of these columns can reduce peak tailing and improve peak symmetry. akjournals.com

C8 (Octyl Silane) Columns: In some instances, C8 columns are utilized, which provide slightly less hydrophobic retention than C18 columns and can offer different selectivity. researchgate.net

Phenyl Columns: Phenyl-based stationary phases have also been explored, offering alternative selectivity through π-π interactions with the aromatic rings present in the aripiprazole molecule and its impurities. akjournals.com

The selection is often finalized after screening various columns to find the one that provides the best resolution for critical peak pairs, which may include Impurity 3 and other closely eluting substances. akjournals.com

The mobile phase composition, including the organic modifier, aqueous phase pH, and buffer type, is meticulously optimized to achieve the desired separation.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. lew.roscholarsresearchlibrary.com The choice between them can significantly affect selectivity and resolution.

Aqueous Phase and pH Control: The aqueous portion of the mobile phase typically consists of a buffer to control the pH, which is critical for ensuring the consistent ionization state of the analytes. Phosphate buffers are frequently used, with the pH often adjusted to be acidic (e.g., pH 3.0 or 3.2) using orthophosphoric acid. ajpaonline.comakjournals.com Other additives like trifluoroacetic acid (TFA) at low concentrations (e.g., 0.2%) are also used to improve peak shape and provide a suitable acidic mobile phase. scholarsresearchlibrary.com

Gradient Elution: Due to the range of polarities among aripiprazole and its numerous impurities, a gradient elution program is often necessary. akjournals.comscholarsresearchlibrary.comsigmaaldrich.com This involves changing the proportion of the organic solvent to the aqueous buffer during the analytical run. A typical gradient might start with a lower concentration of the organic modifier to retain and separate more polar impurities and gradually increase the organic content to elute the main component, aripiprazole, and less polar impurities. akjournals.comscholarsresearchlibrary.com For instance, a method might use a gradient of 0.2% TFA in water (Mobile Phase A) and 0.2% TFA in methanol (Mobile Phase B), starting with a high proportion of A and increasing B over time. scholarsresearchlibrary.com An optimized gradient ensures that all compounds, including Impurity 3, are well-resolved from each other and from the aripiprazole peak. akjournals.com

Fine-tuning the operational parameters of the HPLC system is the final step in method optimization.

Flow Rate: The mobile phase flow rate is typically set between 1.0 mL/min and 1.5 mL/min for standard analytical columns (4.6 mm internal diameter). lew.roajpaonline.comasianpubs.org The optimal flow rate is chosen to balance analysis time with separation efficiency.

Column Temperature: The column temperature is controlled to ensure reproducible retention times and can also influence selectivity. Common temperatures range from 25°C to 40°C. akjournals.comscholarsresearchlibrary.com Higher temperatures can reduce mobile phase viscosity and improve peak shape but must be chosen carefully to avoid column degradation. ceon.rs For example, a temperature of 40°C was found to be optimal in one method, as lower temperatures negatively affected separation. ceon.rs

Detection Wavelength: Aripiprazole and its impurities are typically detected using a UV detector. Since aripiprazole exhibits absorbance maxima around 217 nm and 252 nm, the detection wavelength is chosen to maximize sensitivity for the impurities while maintaining a good response for the API. ceon.rs Wavelengths such as 215 nm, 224 nm, and 254 nm are commonly employed. lew.roakjournals.com A lower wavelength like 224 nm may be selected specifically for impurities to achieve the required sensitivity for trace-level quantification. lew.ro

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |

|---|---|---|---|---|---|

| Zorbax SB-C18 (150 x 4.6 mm, 5µm) | Methanol : Water : Orthophosphoric acid (Isocratic) | 1.5 | 40 | 224 (Impurities), 254 (Aripiprazole) | lew.ro |

| Phenomenex Luna C18 (150 x 4.6mm, 5µm) | Acetonitrile : 0.05M Phosphate Buffer, pH 3.2 (40:60 v/v) | 1.0 | - | 227 | ajpaonline.com |

| Phenomenex Luna C18 (250 x 4.6 mm, 5µm) | A: Phosphate buffer pH 3.0 with Na-PS; B: Acetonitrile (Gradient) | 1.0 | 25 | 215 | akjournals.com |

| Zorbax C18 (150 x 4.6 mm, 5µm) | A: 0.2% TFA in Water; B: 0.2% TFA in Methanol (Gradient) | 1.0 | 25 | 254 | scholarsresearchlibrary.com |

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This technology offers significant advantages for impurity profiling.

Enhanced Performance: UPLC provides substantially higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.net This allows for a more comprehensive impurity profile to be generated in a fraction of the time.

Impurity Profiling: UPLC is particularly effective for impurity profiling, where numerous structurally similar compounds must be separated and identified. waters.com When coupled with high-resolution mass spectrometry (UPLC-HRMS), it becomes a powerful tool for characterizing both known and unknown impurities generated during synthesis or forced degradation studies. waters.com This combination allows for the confident structural assignment of impurities. waters.com

Genotoxic Impurity Analysis: For certain potentially genotoxic impurities (PGIs) that may be present at very low levels, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides the necessary sensitivity and selectivity for trace-level quantification. dntb.gov.uaresearchgate.net

| Technique | Stationary Phase | Detection | Key Advantages | Reference |

|---|---|---|---|---|

| UPLC/HRMS | - | High-Resolution Mass Spectrometry | Comprehensive impurity profiling, structural identification. | waters.com |

| UPLC | C8 (50x2.1mm, 1.7µm) | UV (240 nm) | Faster analysis time (3 min vs 10 min for HPLC). | researchgate.net |

| UHPLC-MS/MS | ACE 3 C18 (100mm x 4.6mm, 3.0µm) | Tandem Mass Spectrometry (MRM) | Sensitive quantification of genotoxic impurities. | researchgate.net |

Gas Chromatography (GC) is a technique best suited for the analysis of volatile or semi-volatile compounds. While Aripiprazole Impurity 3 is not expected to be sufficiently volatile for GC analysis, the technique is applicable for monitoring certain volatile raw materials or by-products that could be present in the aripiprazole API.

GC-MS Methods: When used, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the volatile impurities. nih.govresearchgate.net A validated GC-MS method has been developed for the detection of aripiprazole and its main metabolite in plasma after derivatization, demonstrating the technique's utility for the core molecular structure under specific conditions. nih.gov This suggests that with appropriate derivatization, GC-MS could potentially be adapted for other non-volatile impurities, although HPLC remains the more direct and common approach.

| Technique | Application | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| GC-MS | Detection of Aripiprazole and Dehydroaripiprazole in plasma | Solid-phase extraction and derivatization (MSTFA) | Validated for quantification in biological matrices. | nih.govresearchgate.net |

| GC | Detection of volatile raw materials (e.g., 1,4-dibromobutane) | Direct injection of sample solution | Method developed for specific volatile impurities in the API. | google.com |

Mobile Phase Composition and Gradient Elution Optimization

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Hyphenated Techniques for Comprehensive Impurity Profiling

The complexity of pharmaceutical impurity profiles necessitates the use of hyphenated analytical techniques, which couple powerful separation methods with highly sensitive and specific detection systems. These integrated systems are indispensable for the comprehensive analysis of process-related impurities and degradation products, such as Aripiprazole Impurity 3.

LC-Mass Spectrometry (LC-MS) for Simultaneous Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone in modern pharmaceutical analysis, offering the dual capability of physically separating components in a complex mixture and then determining their molecular weights with high precision. For aripiprazole and its impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed to achieve separation. researchgate.net The effluent from the HPLC column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing definitive identification. tandfonline.com This technique is particularly valuable for detecting and identifying unknown impurities that may be present at trace levels. researchgate.net

Several LC-MS methods have been developed for the analysis of aripiprazole, utilizing various mobile phases, such as combinations of acetonitrile and aqueous buffers like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid, to achieve optimal separation of the API from its impurities. tandfonline.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an even more powerful technique used for the structural elucidation of impurities. In an MS/MS experiment, a specific impurity ion (the precursor ion) is selected after initial mass analysis and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into a series of smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint, allowing analysts to deduce the chemical structure of the impurity.

For aripiprazole impurities, MS/MS analysis helps to pinpoint where a chemical modification has occurred relative to the parent drug molecule. By comparing the fragment ion spectrum of the impurity with that of aripiprazole, analysts can identify which parts of the molecule have been altered. For instance, a common fragmentation of aripiprazole yields a product ion corresponding to the dichlorophenylpiperazine moiety. waters.com The presence or absence of this fragment in the impurity's spectrum provides crucial clues about its structure.

| Precursor Ion (m/z) | Description | Key Fragment Ions Observed (m/z) | Interpretation |

|---|---|---|---|

| 449.14 | Aripiprazole [M+H]⁺ | 285.09, 247.10, 164.05 | Characteristic fragmentation pattern of the parent drug. |

| 465.14 | Aripiprazole Impurity 3 [M+H]⁺ (Hypothetical Oxidation Product) | 285.09, 263.10, 164.05 | The fragment at m/z 285.09 is preserved, suggesting the dichlorophenylpiperazine structure is intact. The shift in the fragment from 247.10 to 263.10 (+16 Da) suggests oxidation occurred on the quinolinone portion of the molecule. waters.com |

Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS) for Accurate Mass Measurement

Quadrupole Time-of-Flight (QToF) Mass Spectrometry is a high-resolution mass spectrometry (HRMS) technique that provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). eurjchem.com This high degree of accuracy allows for the determination of the elemental composition of an unknown impurity. researchgate.net By measuring the exact mass of an impurity like Aripiprazole Impurity 3, analysts can generate a shortlist of possible chemical formulas, significantly narrowing down the potential structures. researchgate.neteurjchem.com

The combination of HPLC with QToF-MS is a powerful strategy for identifying degradation products formed under stress conditions (e.g., heat, oxidation). eurjchem.com The ability to acquire accurate mass data for both the precursor ion and its fragment ions (in MSE mode) provides a comprehensive dataset for confident impurity identification. waters.com

| Impurity | Observed m/z | Proposed Elemental Formula | Calculated Monoisotopic Mass | Mass Error (ppm) | Conclusion |

|---|---|---|---|---|---|

| Aripiprazole Impurity 3 (Hypothetical) | 463.1245 | C₂₃H₂₅Cl₂N₃O₃ | 463.1249 | -0.86 | The low mass error provides high confidence in the proposed elemental formula, suggesting a hydroxylation (-OH group addition) has occurred on the Aripiprazole molecule. |

Data Processing and Chemometric Approaches for Impurity Data Analysis

The vast and complex datasets generated by hyphenated techniques, especially HRMS, require advanced data processing tools and chemometric methods for effective analysis.

Chemometrics involves the use of multivariate statistics to extract meaningful information from chemical data. In the context of aripiprazole impurity analysis, chemometric approaches like Partial Least Squares (PLS) regression and Quantitative Structure-Retention Relationship (QSRR) modeling have been used to optimize HPLC separation methods. nih.govbg.ac.rs These models can predict the retention times of impurities based on their molecular structures, aiding in method development and the identification of new or unexpected impurities. nih.gov

Advanced Data Processing Software , such as Waters' UNIFI Scientific Information System, automates much of the impurity analysis workflow. waters.com Such platforms can process UPLC-MSE data to automatically detect, identify, and quantify impurities. They can compare the MS and MS/MS spectra of detected impurities against a library of known compounds and even propose structures for unknowns by identifying the metabolic or degradation transformations from the parent drug. waters.com Visual tools like "impurity hierarchy maps" can provide a clear overview of the degradation pathways, linking impurities back to the API. waters.com

Analytical Method Validation for Impurity 3 Quantification

Once a suitable analytical method is developed, it must be rigorously validated to ensure it is reliable, reproducible, and fit for its intended purpose, which is the accurate quantification of impurities like Aripiprazole Impurity 3. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). scholarsresearchlibrary.com

Specificity and Peak Purity Assessment of Aripiprazole and Impurity 3

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or placebo matrix components. scholarsresearchlibrary.comajrconline.org

To demonstrate specificity, forced degradation studies are performed. The drug substance is exposed to harsh conditions like acid, base, oxidation (e.g., hydrogen peroxide), heat, and photolytic stress to intentionally generate degradation products. jocpr.com The analytical method must be able to separate the main aripiprazole peak and the peak for Impurity 3 from all these newly formed degradant peaks. scholarsresearchlibrary.com

Peak Purity Assessment is a critical component of establishing specificity. It confirms that the chromatographic peak for a single analyte (e.g., aripiprazole or Impurity 3) is not co-eluting with another compound. This is commonly performed using a Photodiode Array (PDA) detector, which acquires UV-Vis spectra across the entire peak. Software then calculates a "purity angle" or "purity factor" and compares it to a "purity threshold." A purity angle that is less than the threshold indicates that the peak is spectrally homogeneous and therefore pure. ajrconline.org This assessment is performed on all stressed samples to ensure the method remains specific even when significant degradation has occurred. jocpr.comiosrjournals.org

| Stress Condition | % Degradation of Aripiprazole | Resolution between Aripiprazole and Nearest Impurity | Aripiprazole Peak Purity | Impurity 3 Peak Purity |

|---|---|---|---|---|

| Acid Hydrolysis (5N HCl) | 6.6% iosrjournals.org | > 2.0 scholarsresearchlibrary.com | Pass ajrconline.orgjocpr.com | Pass |

| Base Hydrolysis (2N NaOH) | 4.5% | > 2.0 scholarsresearchlibrary.com | Pass ajrconline.orgjocpr.com | Pass |

| Oxidative (30% H₂O₂) | 15.2% | > 2.0 scholarsresearchlibrary.com | Pass ajrconline.orgjocpr.com | Pass |

| Thermal (105°C) | 8.9% | > 2.0 scholarsresearchlibrary.com | Pass ajrconline.orgjocpr.com | Pass |

Establishment of Detection and Quantification Limits (LOD/LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Aripiprazole Impurity 3, these limits have been determined experimentally using the signal-to-noise (S/N) ratio approach, in accordance with International Conference on Harmonisation (ICH) guidelines. akjournals.com An S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. akjournals.com

In a validated ion pair Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, specific values for the LOD and LOQ of Aripiprazole Impurity 3 were established. akjournals.com The method utilized a diode array detector set at 215 nm for the detection of impurities. akjournals.com The determined values demonstrate the high sensitivity of the method for detecting and quantifying even trace amounts of this impurity relative to the active pharmaceutical ingredient. akjournals.com

Table 1: Detection and Quantification Limits for Aripiprazole Impurity 3

| Parameter | Value (µg/mL) | Basis of Establishment |

|---|---|---|

| Limit of Detection (LOD) | 0.018 | Signal-to-Noise Ratio = 3:1 |

| Limit of Quantification (LOQ) | 0.060 | Signal-to-Noise Ratio = 10:1 |

Evaluation of Linearity, Precision, and Accuracy in Impurity Quantification

The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of Aripiprazole Impurity 3, this involves a thorough evaluation of the method's linearity, precision, and accuracy.

Linearity

The linearity of the analytical method was assessed across a specified concentration range to demonstrate its ability to produce results that are directly proportional to the concentration of Aripiprazole Impurity 3. akjournals.com The analysis was performed over a concentration range of 0.05–2.5 μg/mL. akjournals.com The high value of the correlation coefficient (r) obtained through linear regression analysis confirms that the method adheres to the acceptance criteria for linearity. akjournals.com

Precision

The precision of the method was determined by assessing its repeatability. This was evaluated through six replicate injections of a sample solution containing Aripiprazole spiked with its impurities at a concentration of 0.15% relative to the Aripiprazole concentration. akjournals.com The low relative standard deviation (RSD) for Aripiprazole Impurity 3 indicates a high degree of precision for the analytical method. akjournals.com

Accuracy

The accuracy of the method was confirmed by performing recovery studies. akjournals.com Samples were spiked with known amounts of Aripiprazole Impurity 3 at three different concentration levels (0.10%, 0.15%, and 0.20% with respect to the Aripiprazole concentration). akjournals.com The percentage recovery was then calculated. The results for Impurity 3 fell within the acceptable range of 97.3% to 100.1%, demonstrating the method's capability to provide accurate measurements of this impurity without interference from excipients. akjournals.com

Table 2: Linearity, Precision, and Accuracy Data for Aripiprazole Impurity 3

| Validation Parameter | Finding |

|---|---|

| Linearity | |

| Concentration Range | 0.05–2.5 µg/mL |

| Regression Equation | y = 343024x − 1071 |

| Correlation Coefficient (r) | 0.9998 |

| Precision (Repeatability) | |

| Relative Standard Deviation (RSD) | 1.86% |

| Accuracy (Recovery) | |

| Recovery Range | 97.3% – 100.1% |

Robustness Studies of Analytical Methods

Robustness testing is a critical component of method validation that demonstrates the reliability of an analytical procedure during normal usage. It involves making small, deliberate variations to the method parameters and observing the effect on the results. For the RP-HPLC method used to quantify Aripiprazole Impurity 3, robustness was evaluated by intentionally altering several key parameters. akjournals.comijarmps.org

These deliberate variations included changes to:

The results of these studies concluded that the analytical method remained fundamentally unaffected by these small changes in analytical conditions. akjournals.com This demonstrates the method's robustness and its suitability for transfer between different laboratories and instruments without compromising the integrity of the analytical results for Aripiprazole Impurity 3.

Impurity Control Strategies in Aripiprazole Manufacturing Processes

Process Optimization for Minimizing Aripiprazole (B633) Impurity 3 Formation

The formation of Aripiprazole Impurity 3, along with other related substances, can arise during the synthesis of the aripiprazole drug substance. scholarsresearchlibrary.com Therefore, optimizing the manufacturing process is a primary strategy to minimize its formation. This involves a detailed understanding of the reaction mechanisms and the impact of various process parameters.

Selection of Optimized Reaction Conditions

The synthesis of aripiprazole typically involves the coupling of 1-(2,3-dichlorophenyl)piperazine (B491241) or its derivatives with a 7-substituted-3,4-dihydroquinolin-2(1H)-one moiety. researchgate.net The formation of impurities, including Aripiprazole Impurity 3, is highly dependent on the reaction conditions.

Several studies have focused on optimizing these conditions to enhance the yield of the final product while minimizing impurity formation. ptfarm.plnih.gov Key parameters that are often optimized include:

Solvent System: The choice of solvent can significantly influence reaction kinetics and selectivity. For instance, the use of ethanol (B145695) as a solvent has been explored in optimization studies. ptfarm.plnih.gov

Base: The type and amount of base used can affect the reaction rate and the formation of by-products. Sodium carbonate is a commonly used base in aripiprazole synthesis. ptfarm.pl

Reaction Time and Temperature: Controlling the duration and temperature of the reaction is crucial. Prolonged reaction times or elevated temperatures can sometimes lead to increased impurity levels. ptfarm.plnih.gov

Stoichiometry of Reactants: The molar ratio of the reactants is a critical factor. Optimization studies have been conducted to determine the ideal ratio of the key starting materials to maximize the conversion to aripiprazole and reduce unreacted starting materials and by-products. ptfarm.plnih.gov

One approach to optimization involves the use of D-optimal plans, a statistical method for designing experiments, to systematically evaluate the impact of multiple parameters simultaneously. nih.gov This allows for the identification of a set of optimal reaction parameters that can achieve a high conversion ratio (90-99%) to aripiprazole with minimal impurity formation. ptfarm.plnih.gov

A study focused on the synthesis of dehydroaripiprazole, a related compound, highlighted the importance of reaction conditions in preventing the formation of dimer and hydroxyl impurities. tandfonline.com Similar principles apply to the synthesis of aripiprazole to control Impurity 3. For example, in the synthesis of a key intermediate, 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril, the use of 1-bromo-4-chlorobutane (B103958) has been shown to significantly reduce the formation of a dimer impurity, leading to a higher quality final product. google.com

The following table summarizes the impact of various reaction parameters on the synthesis of aripiprazole and the formation of impurities.

| Parameter | Condition | Impact on Aripiprazole Yield | Impact on Impurity Formation |

| Solvent | Ethanol | Favorable | Can be optimized to minimize impurities |

| Base | Sodium Carbonate | Effective | Amount needs optimization to control by-products |

| Reactant Ratio | Optimized | Maximized | Minimized |

| Reaction Time | Optimized | Maximized | Minimized |

Refinement of Purification Steps in Synthetic Route

Even with optimized reaction conditions, the crude aripiprazole product will likely contain some level of impurities, including Impurity 3. Therefore, effective purification steps are essential to achieve the high purity required for a pharmaceutical-grade API.

Common purification techniques employed in the pharmaceutical industry include:

Crystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical for effective purification. In the synthesis of aripiprazole, crystallization from ethanol has been reported to yield a product with high purity (e.g., 99.32%). ptfarm.pl The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize while impurities remain in the solution.

Chromatography: While often used for analytical purposes, chromatographic techniques can also be applied on a larger scale for purification. Column chromatography is a common method for separating compounds based on their differential adsorption to a stationary phase. googleapis.com However, for industrial-scale production, it can be slow and expensive. googleapis.com

Salt Formation: The formation of an acid addition salt of aripiprazole can be a highly effective purification strategy. googleapis.com For example, the formation of an oxalic acid addition salt has been shown to be useful in depleting dimeric impurities. googleapis.com The purified salt can then be converted back to the free base form of aripiprazole.

The effectiveness of purification is often monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). ptfarm.plresearchgate.net HPLC methods are developed to separate aripiprazole from its various impurities, allowing for the quantification of their levels. researchgate.net

The table below illustrates the effectiveness of different purification methods.

| Purification Method | Principle | Application in Aripiprazole Synthesis |

| Crystallization | Differential solubility | A primary method for purifying crude aripiprazole, often using ethanol. ptfarm.pl |

| Column Chromatography | Differential adsorption | Can be used for purification but may be less practical for large-scale production. googleapis.com |

| Salt Formation | Formation of a crystalline salt | An effective method for removing specific impurities like dimers. googleapis.com |

Development of Impurity Reference Standards for Aripiprazole Impurity 3

The accurate detection and quantification of Aripiprazole Impurity 3 rely on the availability of a well-characterized reference standard. A reference standard is a highly purified compound that is used as a benchmark in analytical testing.

The development of a reference standard for Aripiprazole Impurity 3 involves:

Synthesis and Isolation: The impurity may need to be synthesized and isolated in a pure form. This can be a challenging process, especially for impurities that are present in very small quantities.

Characterization: Once isolated, the impurity must be thoroughly characterized to confirm its identity and purity. This typically involves a range of spectroscopic and chromatographic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. scholarsresearchlibrary.com

Certification: The reference standard is then certified, with its purity and identity documented.

Several organizations, such as the United States Pharmacopeia (USP), provide well-characterized reference standards for aripiprazole and its related compounds. sigmaaldrich.comusp.org These standards are crucial for pharmaceutical companies to validate their analytical methods and to ensure the quality of their products. For instance, reference standards for various aripiprazole impurities are available and used for method validation and routine quality control. researchgate.netsynzeal.com

Quality by Design (QbD) Principles in Impurity Management and Process Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. jpionline.org The application of QbD principles is highly relevant to the control of Aripiprazole Impurity 3.

The core elements of a QbD approach include:

Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final drug product, including the acceptable limits for impurities like Aripiprazole Impurity 3.

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For aripiprazole, the level of Impurity 3 would be considered a CQA. jpionline.org

Critical Process Parameters (CPPs): These are the process parameters that have a significant impact on the CQAs. Identifying and controlling CPPs is a key aspect of QbD. For example, reaction temperature, pH, and flow rate can be CPPs in the synthesis of aripiprazole. researchgate.netwisdomlib.org

Design of Experiments (DoE): This is a statistical tool used to efficiently study the effects of multiple CPPs on the CQAs. jpionline.orgscite.ai DoE can be used to identify the optimal operating ranges for the process to consistently produce aripiprazole with low levels of Impurity 3.

Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes controls on raw materials, in-process controls, and final product specifications. ajpaonline.com

By implementing a QbD approach, manufacturers can gain a deeper understanding of their process and the factors that influence the formation of Aripiprazole Impurity 3. This allows for the development of a robust manufacturing process that is less prone to variability and consistently delivers a high-quality product. researchgate.netwisdomlib.org

Raw Material Quality Control and its Impact on Downstream Impurity Profile

The quality of the raw materials used in the synthesis of aripiprazole is a critical factor that can significantly impact the impurity profile of the final product. Impurities present in the starting materials can be carried through the synthesis and end up in the final API, or they can participate in side reactions to form new impurities.

Therefore, stringent quality control of raw materials is essential. This includes:

Establishing Specifications: Setting clear and comprehensive specifications for each raw material, including identity, purity, and limits for known and unknown impurities.

Analytical Testing: Performing thorough analytical testing of incoming batches of raw materials to ensure they meet the established specifications. This may involve techniques like HPLC to detect and quantify impurities. lew.ro

Supplier Qualification: Working with qualified suppliers who have a robust quality system in place and can consistently provide high-quality materials.

For example, in the synthesis of aripiprazole, the purity of the key intermediates, such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine hydrochloride, is crucial. scholarsresearchlibrary.com Impurities in these starting materials can lead to the formation of related substances in the final aripiprazole product.

By ensuring the high quality of raw materials, manufacturers can minimize the introduction of impurities at the beginning of the process, which in turn simplifies downstream purification and helps to ensure that the final product meets the required quality standards.

Computational and Theoretical Approaches in Impurity Research Specific to Aripiprazole Impurity 3

In Silico Prediction of Impurity Formation Pathways

In silico tools are instrumental in predicting the potential degradation pathways and formation mechanisms of impurities like Aripiprazole (B633) Impurity 3. These computational models can simulate the reactivity of the aripiprazole molecule under various stress conditions, such as exposure to acid, base, heat, light, and oxidizing agents. eurjchem.comtandfonline.comresearchgate.net By identifying the most labile parts of the parent molecule, these predictions can highlight potential transformation products. eurjchem.comresearchgate.net

For aripiprazole, studies have shown that it is particularly susceptible to degradation under thermal and oxidative conditions. eurjchem.comresearchgate.net Computational models can help elucidate the specific reactions leading to Impurity 3 under these stresses. For instance, predictive software can map potential reaction sites and evaluate the energetic favorability of different degradation pathways. This information is crucial for synthetic chemists to modify reaction conditions to minimize the formation of this and other impurities. bg.ac.rs While specific in silico studies detailing the precise formation pathway of Aripiprazole Impurity 3 are not extensively published, the general approach involves analyzing the reactivity of the aripiprazole structure, which includes a quinolinone core and a dichlorophenylpiperazine side chain. ijpsr.comnih.gov The prediction of degradation products is a key component of forced degradation studies, which are essential for developing stability-indicating analytical methods. tandfonline.comajrconline.org

Quantitative Structure-Retention Relationship (QSRR) Modeling for Chromatographic Behavior of Impurity 3

Quantitative Structure-Retention Relationship (QSRR) modeling is a powerful chemometric tool used to predict the chromatographic retention times of chemical compounds based on their molecular structures. nih.govtandfonline.com This approach is particularly useful in the development and optimization of HPLC methods for separating aripiprazole from its impurities. researchgate.net

In the context of aripiprazole and its impurities, QSRR models are built by correlating calculated molecular descriptors with experimentally observed retention times. nih.govresearchgate.net Studies have successfully applied QSRR to aripiprazole and a range of its impurities, including those designated as IMP A-E. researchgate.net These models often utilize an array of molecular descriptors, such as:

Topological descriptors: Reflecting molecular size, shape, and branching.

Physicochemical properties: Including partition coefficients (logP), solvent-accessible surface area, and hydrogen bonding capabilities. bg.ac.rs

Quantum-chemical descriptors: Such as total energy, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net

One study developed a QSRR model using an artificial neural network (ANN) that incorporated both experimental parameters (like mobile phase composition) and selected molecular descriptors (ovality, torsion energy, and non-1,4-Van der Waals energy) to predict the retention times of aripiprazole and its impurities. researchgate.netdntb.gov.ua The high predictive power of such models, often validated by high correlation coefficients (R²) and low root mean square errors (RMSE), allows for the rapid optimization of chromatographic conditions without extensive trial-and-error experimentation. nih.gov This leads to more efficient method development for quality control, ensuring reliable separation of Aripiprazole Impurity 3 from the active pharmaceutical ingredient (API) and other related substances. nih.govtandfonline.com

Table 1: Example of Molecular Descriptors Used in QSRR Studies of Aripiprazole Impurities

| Descriptor Category | Specific Descriptor Example | Relevance to Chromatography |

|---|---|---|

| Energy | Torsion Energy | Relates to the flexibility and conformation of the molecule, affecting its interaction with the stationary phase. researchgate.net |

| Van der Waals | Non-1,4-Van der Waals Energy | Describes non-bonded interactions, which are crucial for retention in reversed-phase chromatography. researchgate.net |

| Shape | Ovality | A measure of the molecule's deviation from a spherical shape, influencing how it fits into the stationary phase. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, a key determinant of retention time in reversed-phase HPLC. bg.ac.rs |

| Electronic | Dipole Moment | Reflects the polarity of the molecule, affecting interactions with polar mobile phases or stationary phases. researchgate.net |

This table is a representative example based on published QSRR studies on aripiprazole and its impurities. bg.ac.rsresearchgate.netresearchgate.net

Molecular Modeling and Simulation for Understanding Impurity Formation and Stability

Molecular modeling and simulation provide atomic-level insights into the factors governing the formation and stability of impurities. These computational techniques can explore the conformational landscape and intermolecular interactions of Aripiprazole Impurity 3.

The three-dimensional structure (conformation) of a molecule is critical to its stability and reactivity. Aripiprazole itself is a flexible molecule with several rotatable bonds, allowing it to adopt various conformations. rsc.orgresearchgate.net Conformational energy analysis involves calculating the potential energy of a molecule as a function of its geometry, typically by systematically rotating its flexible bonds.

Studies on aripiprazole and its analogs have shown that the molecule can exist in different low-energy conformations, such as bent or extended forms. researchgate.netuj.edu.plnih.gov The relative stability of these conformers can be influenced by the surrounding environment (e.g., solvent or crystal lattice). researchgate.netuj.edu.pl For Aripiprazole Impurity 3, a similar analysis would reveal its preferred spatial arrangements and the energy barriers between them. This information is crucial for understanding its stability, as higher-energy conformers may be more prone to degradation. Computational chemistry software can perform these calculations, providing a detailed potential energy surface and identifying the most stable (lowest energy) structures. researchgate.net

The stability of a compound within a drug product is also influenced by its interactions with the API, excipients, and residual solvents. Molecular modeling can be used to study these intermolecular forces.

Hydrogen Bonding: The aripiprazole molecule has hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygen, ether oxygen, piperazine (B1678402) nitrogens), allowing it to form hydrogen bonds. researchgate.netmdpi.com These interactions are critical in the formation of solvates and different polymorphic forms. researchgate.net Similarly, Aripiprazole Impurity 3's ability to form hydrogen bonds would affect its solubility and potential to co-crystallize with the API.

Computational tools like molecular electrostatic potential surface (MEPS) analysis can visualize the electron-rich and electron-poor regions of a molecule, predicting sites for electrostatic interactions. mdpi.com Hirshfeld surface analysis is another method used to explore and quantify intermolecular contacts in crystal structures. mdpi.com Understanding these interactions is key to predicting the physical properties and stability of Aripiprazole Impurity 3.

Conformational Energy Analysis

Statistical Experimental Design for Impurity Control and Analytical Method Development

Statistical experimental design, often referred to as Design of Experiments (DoE), is a systematic approach to process optimization and method development. It allows for the simultaneous investigation of multiple factors, leading to a more comprehensive understanding of their effects and interactions than traditional one-factor-at-a-time experiments. jrespharm.com

For controlling Aripiprazole Impurity 3, DoE can be applied during the synthesis of aripiprazole to identify critical process parameters (e.g., temperature, reaction time, reagent stoichiometry) that influence the formation of the impurity. By modeling the relationship between these factors and the impurity level, optimized conditions that minimize its formation can be established.

In analytical method development, DoE is invaluable for optimizing chromatographic separations. jrespharm.com For instance, a Box-Behnken or Central Composite Design can be used to study the effects of factors like mobile phase composition, pH, column temperature, and flow rate on critical chromatographic responses such as resolution (especially between the API and Impurity 3), peak shape, and analysis time. researchgate.netresearchgate.net This approach was used in a study to optimize the separation of aripiprazole and its impurities, where a Box-Behnken design varied the mobile phase composition and flow rate. researchgate.net The results of these experiments are used to create response surfaces that visually represent how the factors affect the outcome, allowing analysts to identify an optimal set of conditions that ensures robust and reliable quantification of Aripiprazole Impurity 3.

Q & A

Basic Questions

Q. How is Aripiprazole Impurity 3 identified and characterized in synthetic pathways?

- Methodology : Aripiprazole Impurity 3 (7-hydroxy-3,4-dihydroquinolin-2(1H)-one) is synthesized via side reactions during the coupling of intermediates. For identification, employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm its molecular structure. Reaction pathways involving 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine should be monitored for byproducts. Structural elucidation focuses on differentiating positional isomers (e.g., chlorine substitution patterns) .

- Key Data : Compare retention times and spectral data against reference standards (e.g., EP Impurity A) using HPLC-PDA .

Q. What analytical methods are recommended for detecting Aripiprazole Impurity 3?

- Methodology : Use reversed-phase HPLC with C18 or phenyl-hexyl columns and acetonitrile/methanol gradients. Optimize separation using software like ChromSword® for gradient prediction (e.g., 1.0 mL/min flow rate, 220 nm detection). Validate method specificity by spiking impurities into API samples .

- Critical Parameters : Column temperature (30°C), injection volume (5 µL), and gradient profiles (Table 2 in ). Positional isomers (e.g., Impurities C and D) require baseline resolution (R > 1.5) .

Q. What regulatory guidelines govern the control of Aripiprazole Impurity 3?

- Methodology : Follow ICH Q3A (Impurities in New Drug Substances) and Q6A for setting acceptance criteria. Quantify impurities at ≥0.1% of the API using validated methods. For toxicological assessment, refer to ICH M7 for mutagenic impurities if applicable .

- Compliance Steps : Document impurity profiles during process development and establish method sensitivity (LOQ ≤ 0.05%) per ICH Q2(R2) .

Advanced Research Questions

Q. How can chromatographic methods be optimized for separating Aripiprazole Impurity 3 from structurally similar impurities?

- Methodology : Use automated method development tools (e.g., ChromSword®) to predict retention times based on analyte hydrophobicity (ΔG) and molecular volume (V). Test columns with varying stationary phases (C18, C8, phenyl-hexyl) and organic modifiers. For positional isomers (e.g., Impurities C/D), employ ion-pair chromatography or adjust pH to exploit differences in ionization .

- Case Study : A three-run gradient optimization on Halo C18 achieved resolution of 7-hydroxy derivatives within 15 minutes .

Q. What strategies resolve contradictions in impurity data during method validation?

- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidation) to generate impurity samples. Use LC-MS/MS to correlate observed peaks with synthetic impurities. For unresolved discrepancies, cross-validate using orthogonal techniques (e.g., capillary electrophoresis or 2D-LC) .

- Example : Spiking API with 0.1% Impurity 3 and verifying recovery (98–102%) confirms method accuracy .

Q. How to elucidate the structure of unknown impurities related to Aripiprazole?

- Methodology : Combine LC-MS/MS fragmentation patterns with synthetic reference standards. For novel impurities, synthesize proposed structures (e.g., via alkylation or oxidation of intermediates) and compare spectral data. Use quantum mechanical calculations to predict NMR shifts for stereoisomers .

- Data Interpretation : A molecular ion at m/z 415 in ramipril impurities ( ) demonstrates the utility of high-resolution MS for structural assignments.

Q. What challenges arise in quantifying low-concentration impurities, and how are they addressed?

- Methodology : Enhance sensitivity using UPLC with sub-2 µm particles or MS detection. For trace-level impurities (≤0.05%), employ preconcentration techniques (e.g., solid-phase extraction). Validate linearity (R² > 0.999) across 0.05–150% of the specification limit .

- Limitations : Matrix interference from excipients may require sample cleanup (e.g., liquid-liquid extraction) .

Q. How to validate stability-indicating methods for Aripiprazole Impurity 3 under stressed conditions?

- Methodology : Expose API to heat (70°C), humidity (75% RH), and light (1.2 million lux-hours). Monitor impurity growth using a validated HPLC method. Ensure resolution from degradation products (e.g., quinoline ring oxidation byproducts) .

- Acceptance Criteria : Method precision (RSD ≤ 2.0%) and robustness against ±2 nm wavelength shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.